molecular formula C9H9ClN2 B13299512 7-Chloro-2-ethylimidazo[1,2-a]pyridine

7-Chloro-2-ethylimidazo[1,2-a]pyridine

Cat. No.: B13299512
M. Wt: 180.63 g/mol
InChI Key: QMJACFWOPIQBRW-UHFFFAOYSA-N
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Description

7-Chloro-2-ethylimidazo[1,2-a]pyridine (CAS: see COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

7-chloro-2-ethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9ClN2/c1-2-8-6-12-4-3-7(10)5-9(12)11-8/h3-6H,2H2,1H3

InChI Key

QMJACFWOPIQBRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC(=CC2=N1)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization for Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For 7-Chloro-2-ethylimidazo[1,2-a]pyridine, both proton (¹H) and carbon-13 (¹³C) NMR are employed to assign the complete structure.

Proton NMR (¹H NMR) spectroscopy provides precise information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. researchgate.net The analysis of chemical shifts (δ) and spin-spin coupling constants (J) allows for the assignment of each proton in the molecule.

The aromatic region of the spectrum displays signals corresponding to the protons on the imidazo[1,2-a]pyridine (B132010) core. researchgate.net The proton at the C-5 position (H-5) appears as a doublet at δ 7.95 ppm with a coupling constant of J = 7.2 Hz, indicating coupling to the neighboring H-6 proton. researchgate.net A singlet observed at δ 7.51 ppm is assigned to the proton at the C-8 position (H-8), and another singlet at δ 7.31 ppm corresponds to the proton at the C-3 position (H-3). researchgate.net The proton at the C-6 position (H-6) is observed as a doublet of doublets at δ 6.71 ppm, also with a J value of 7.2 Hz, confirming its coupling to H-5. researchgate.net

The signals for the 2-ethyl group are expected in the aliphatic region of the spectrum. The methylene (B1212753) protons (-CH₂) would typically appear as a quartet due to coupling with the three adjacent methyl protons, while the methyl protons (-CH₃) would appear as a triplet due to coupling with the two adjacent methylene protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 7.95 d 7.2
H-8 7.51 s -
H-3 7.31 s -
H-6 6.71 dd 7.2
-CH₂- (ethyl) Expected ~2.8 q Expected ~7.6
-CH₃ (ethyl) Expected ~1.3 t Expected ~7.6

Data sourced from a 400 MHz spectrum in CDCl₃. researchgate.net Expected values for the ethyl group are based on typical patterns for this moiety.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments within the molecule (e.g., aromatic, aliphatic, quaternary). While specific experimental data for this compound is not detailed in the available literature, the expected chemical shifts can be predicted based on data from analogous imidazo[1,2-a]pyridine structures. researchgate.netnih.gov

The carbon atoms of the fused heterocyclic rings are expected to resonate in the downfield region (δ 100-160 ppm). For related derivatives, the imidazole (B134444) carbons C-2 and C-3, and the pyridine (B92270) carbons C-5, C-6, C-7, and C-8, along with the bridgehead carbon C-8a, all show distinct signals in this range. The carbon atom bonded to the chlorine atom (C-7) would have its chemical shift influenced by the electronegativity of the halogen. The aliphatic carbons of the ethyl group (-CH₂- and -CH₃) are expected to appear in the upfield region of the spectrum (δ 10-35 ppm).

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic/Heterocyclic Carbons (C-2, C-3, C-5, C-6, C-7, C-8, C-8a) 105 - 160
-CH₂- (ethyl) 20 - 30

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the exact molecular formula. For this compound, the molecular formula is C₉H₉ClN₂.

HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with a second peak [M+2+H]⁺ at approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope. While specific experimental HRMS data is not available, the theoretical exact mass can be calculated. This technique is routinely used to confirm the structures of newly synthesized imidazo[1,2-a]pyridine derivatives. nih.govmdpi.com

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass
[M]⁺ C₉H₉³⁵ClN₂ 180.0454
[M+2]⁺ C₉H₉³⁷ClN₂ 182.0425
[M+H]⁺ C₉H₁₀³⁵ClN₂ 181.0533

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Based on analyses of the parent imidazo[1,2-a]pyridine molecule and related structures, the spectrum would be dominated by C-H stretching vibrations from both the aromatic rings and the ethyl group. researchgate.net Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. The spectrum would also show characteristic C=C and C=N stretching vibrations from the fused heterocyclic ring system in the 1650-1450 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aromatic (Pyridine/Imidazole) 3100 - 3000
C-H Stretch Aliphatic (Ethyl) 3000 - 2850
C=N and C=C Stretch Aromatic Rings 1650 - 1450
C-H Bend Aliphatic (Ethyl) 1470 - 1370

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine scaffold is known to be a fluorophore, and its derivatives exhibit interesting photophysical properties. mdpi.comresearchgate.net The UV-Vis absorption spectrum is characterized by π-π* transitions within the conjugated bicyclic aromatic system.

Studies on various imidazo[1,2-a]pyridine derivatives show absorption bands in the UV region. nih.gov Typically, two main absorption bands are observed: a higher-energy band around 250-270 nm and a lower-energy band in the range of 315-330 nm. researchgate.netnih.gov These transitions are delocalized over the entire fused ring system. The specific positions of the absorption maxima (λ_max) for this compound would be influenced by the electronic effects of the chloro and ethyl substituents on the π-conjugated system.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation. For imidazo[1,2-a]pyridine analogues, X-ray diffraction studies have confirmed the planarity of the fused ring system. rsc.org

Should single crystals of this compound be obtained, X-ray analysis could elucidate how the chloro and ethyl substituents affect the molecular geometry. Furthermore, this technique would reveal the crystal packing arrangement and identify any significant intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, which govern the solid-state properties of the compound. While a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for solid-state structural analysis in this chemical class. rsc.org

Computational and Theoretical Chemistry of 7 Chloro 2 Ethylimidazo 1,2 a Pyridine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of imidazo[1,2-a]pyridine (B132010), DFT calculations are instrumental in understanding their chemical behavior. These calculations provide a basis for analyzing molecular orbitals and predicting reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For 7-Chloro-2-ethylimidazo[1,2-a]pyridine, the HOMO is primarily localized on the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO is distributed across the entire molecule. The presence of the electron-withdrawing chlorine atom at the 7-position and the electron-donating ethyl group at the 2-position influences the energies of these frontier orbitals. DFT calculations can precisely quantify these energies and the resulting energy gap, which in turn helps in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. Molecules with a large HOMO-LUMO gap are generally more stable and less reactive. aimspress.com

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Representative Data)
ParameterValue (eV)
Energy of HOMO-6.5
Energy of LUMO-1.2
HOMO-LUMO Energy Gap (ΔE)5.3

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and stability. By simulating the molecule's behavior in a solvent, typically water, researchers can observe how it folds and changes its shape.

These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein. For instance, an MD simulation of an imidazo[1,2-a]pyridine derivative bound to the KRASG12D protein revealed conformational shifts in the protein's switch-I and switch-II regions, indicating a potential mechanism of inhibition. nih.gov Such studies can elucidate the dynamic nature of the ligand-receptor interaction and the stability of the binding pose predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[1,2-a]pyridine analogs, QSAR models are developed to predict their therapeutic effects and to guide the design of new, more potent derivatives. nih.govresearchgate.net

Derivation and Interpretation of 2D and 3D Molecular Descriptors

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as 2D or 3D.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (which describe the connectivity of atoms), and electrostatic descriptors.

3D Descriptors: These are derived from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and quantum chemical descriptors (e.g., HOMO and LUMO energies).

For this compound, relevant descriptors would include its molecular weight, logP (a measure of lipophilicity), and various topological indices that capture the shape and branching of the molecule. 3D descriptors would provide information about its spatial arrangement. The combination of 2D and 3D descriptors often leads to more robust QSAR models. nih.gov

Statistical Validation and Predictive Power of QSAR Models

A crucial step in QSAR modeling is the statistical validation of the developed model to ensure its reliability and predictive power. nih.gov Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model using the training set of data.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The predictive R² (R²pred) is a common metric for this purpose.

For a QSAR model to be considered reliable, it must have high values for both internal and external validation statistics. The established criteria for external validation are critical in ensuring the model's utility in predicting the activity of new compounds. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionAcceptable Value
Coefficient of determination (goodness of fit)> 0.6
Cross-validated correlation coefficient (internal validation)> 0.5
R²predPredictive R² for the external test set> 0.5

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.orgresearchgate.net In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a protein.

The process involves generating a large number of possible conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each conformation. The results of molecular docking can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of imidazo[1,2-a]pyridine derivatives have been used to understand their binding modes within enzymes like cholinesterases and protein kinases. nih.govnih.gov These studies are crucial for structure-based drug design and for optimizing the lead compounds to improve their binding affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound against Various Protein Targets
Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A-8.5Val56, Ala71, Leu174
Cyclooxygenase-2 (COX-2)-7.9Arg120, Tyr355, Val523
Tubulin-9.1Cys241, Leu248, Val318

Molecular Interactions and Mechanistic Biological Studies

Investigations of Molecular Target Binding Mechanisms

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives stems from their ability to bind with high specificity to various molecular targets. These interactions are fundamental to their therapeutic potential, which spans anticancer, anti-inflammatory, and antitubercular applications. nih.govresearchgate.net

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of several key enzymes and modulators of receptor-mediated signaling pathways, particularly those implicated in cancer progression.

PI3K/mTOR Dual Inhibition: Certain imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR), crucial components of the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.

c-Met Kinase Inhibition: A series of imidazo[1,2-a]pyridine derivatives were designed as inhibitors of the c-Met receptor tyrosine kinase. nih.gov Molecular docking studies revealed that the imidazo[1,2-a]pyridine core establishes a π–π interaction with the electron-rich Tyr-1230 residue, which is critical for c-Met inhibition. nih.gov The substitution pattern on the scaffold, such as the placement of chloro or fluoro groups, significantly influences the electronic properties and, consequently, the strength of this interaction. nih.gov

STAT3/NF-κB Pathway Modulation: Novel synthetic imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. nih.gov Molecular docking studies indicated that these derivatives can dock into the p50 subunit of the nuclear factor-κB (NF-κB) protein. nih.gov This interaction suppresses NF-κB's DNA-binding activity, thereby reducing the expression of downstream inflammatory genes like cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov Furthermore, these compounds have been observed to suppress the phosphorylation of STAT3 at Tyr705, a key step in its activation. nih.gov

Below is a data table summarizing the enzymatic and receptor targets of selected imidazo[1,2-a]pyridine derivatives.

Derivative ClassTarget Enzyme/ReceptorKey Interacting Residue(s)Pathway Modulated
General Imidazo[1,2-a]pyridinesPI3K / mTORATP-binding sitePI3K/Akt/mTOR
8-substituted Imidazo[1,2-a]pyridinesc-Met KinaseTyr-1230HGF/c-Met Signaling
MIA (Synthetic Derivative)NF-κB p50 SubunitActive site pocketSTAT3/NF-κB
MIA (Synthetic Derivative)STAT3-STAT3/NF-κB

Binding to Biological Macromolecules (e.g., DNA, QcrB protein inMycobacterium tuberculosis)

Beyond enzymes and receptors, the imidazo[1,2-a]pyridine scaffold has been shown to interact directly with other essential biological macromolecules, including proteins involved in cellular respiration and nucleic acids.

A significant breakthrough in antitubercular drug discovery has been the identification of the cytochrome b subunit (QcrB) of the ubiquinol (B23937) cytochrome c reductase complex as a key target for imidazo[1,2-a]pyridine-based compounds. rsc.org This complex is an essential component of the respiratory electron transport chain in Mycobacterium tuberculosis (Mtb). rsc.org

Telacebec (Q203), an imidazo[1,2-a]pyridine amide (IPA) class of anti-TB drug, is a prominent example. rsc.org This compound, which is currently in clinical trials, specifically inhibits the Mtb cytochrome bc1 complex. rsc.org Whole-genome sequencing of Mtb mutants resistant to imidazo[1,2-a]pyridine inhibitors identified single nucleotide polymorphisms in the qcrB gene, confirming it as the molecular target. rsc.org The inhibition of QcrB disrupts the mycobacterial respiratory chain, leading to rapid depletion of adenosine (B11128) triphosphate (ATP) and cell death. rsc.org

The following table details the interaction of Imidazo[1,2-a]pyridine amides with their mycobacterial target.

Compound ClassMacromolecule TargetOrganismBinding SiteConsequence of Binding
Imidazo[1,2-a]pyridine Amides (IPAs)QcrB (cytochrome b subunit)Mycobacterium tuberculosisUbiquinol oxidation (Qp) siteInhibition of electron transport, ATP depletion
DNA Intercalation and Structural Perturbation Studies

While some therapeutic agents exert their effects by targeting proteins, others function by interacting directly with DNA. Studies on the broader class of imidazo[1,2-a]pyridine derivatives have revealed their potential to bind to DNA through various modes.

Research on novel imidazo[1,2-a]pyridine-oxadiazole hybrids demonstrated their ability to effectively bind with calf thymus DNA (CT-DNA). nih.gov Other studies involving steroidal imidazo[1,2-a]pyridines have suggested a binding mechanism that involves preferential interaction with the minor groove of DNA through a combination of electrostatic and hydrophobic forces. nih.govresearchgate.net These interactions were also shown to induce concentration-dependent DNA cleavage activity. nih.govresearchgate.net

Furthermore, certain pentacyclic systems derived from the imidazo[1,2-a]pyridine scaffold have been highlighted as direct DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.net This mode of binding can perturb the DNA structure, interfering with crucial cellular processes like replication and transcription. researchgate.net

Mechanistic Probes for Modulating Biochemical Pathways at a Molecular Level

The specificity with which imidazo[1,2-a]pyridine derivatives bind to their molecular targets makes them valuable tools as mechanistic probes. By selectively inhibiting a particular enzyme or blocking a specific protein-protein interaction, these compounds allow researchers to dissect complex biochemical pathways and understand the role of individual components.

For instance, the development of potent and selective c-Met kinase inhibitors from the imidazo[1,2-a]pyridine class allows for the precise investigation of the HGF/c-Met signaling pathway's role in cancer cell proliferation, migration, and survival. nih.gov Similarly, derivatives that suppress STAT3 and NF-κB activity serve as chemical probes to explore the intricate links between chronic inflammation and cancer development, confirming the importance of these pathways in mediating inflammatory responses within tumor microenvironments. nih.gov

Role of Imidazo[1,2-a]pyridine Scaffolds in Modulating Specific Biological Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, thereby modulating a wide array of biological pathways. nih.gov This versatility is a direct result of its unique structural and electronic properties, which can be finely tuned through chemical modification at various positions on its bicyclic ring system.

The collective research demonstrates that this scaffold is a key pharmacophore for interacting with:

Kinase Signaling Pathways: As seen with inhibitors of PI3K, mTOR, and c-Met, the scaffold can be tailored to fit into the ATP-binding pockets of various kinases, effectively shutting down aberrant signaling cascades that drive cell proliferation and survival in cancer. nih.gov

Inflammatory Pathways: The ability of certain derivatives to inhibit the DNA-binding activity of NF-κB and the phosphorylation of STAT3 underscores the scaffold's role in modulating pathways that link inflammation to disease. nih.gov

Bioenergetic Pathways in Pathogens: The potent inhibition of the QcrB subunit of the cytochrome bc1 complex in M. tuberculosis highlights the scaffold's utility in targeting essential metabolic and bioenergetic pathways in infectious agents. rsc.org This provides a mechanism to combat pathogens, including drug-resistant strains. rsc.org

DNA-Related Processes: Through mechanisms like groove binding and intercalation, imidazo[1,2-a]pyridine derivatives can directly interfere with DNA integrity and function, leading to cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy. nih.govnih.govresearchgate.netresearchgate.net

The extensive body of research on imidazo[1,2-a]pyridines reveals a remarkable chemical scaffold whose derivatives can be precisely designed to interact with specific biological macromolecules. These targeted interactions form the basis for modulating complex cellular pathways, offering significant therapeutic potential across a spectrum of diseases.

Structure Activity Relationship Sar Studies from a Chemical Perspective

Impact of Substituent Position and Nature on Molecular Interaction and Reactivity

The biological activity and chemical behavior of the imidazo[1,2-a]pyridine (B132010) scaffold are highly sensitive to the type and position of its substituents. The electronic properties of these groups, whether electron-donating or electron-withdrawing, and their location on the bicyclic ring system, fundamentally influence the molecule's reactivity and its ability to interact with biological targets.

Research into various derivatives has shown that substitutions on both the pyridine (B92270) and imidazole (B134444) rings are well-tolerated in different chemical reactions, indicating a robust scaffold for synthetic modifications. For instance, imidazo[1,2-a]pyridines bearing either electron-donating groups like methyl or halogen groups such as chloro on the pyridine ring demonstrate good functional group tolerance in C3-alkylation reactions. Similarly, a wide array of substituents—including methyl, methoxyl, fluoro, chloro, and bromo—on either the benzene (B151609) or pyridine portion of the molecule are well-tolerated in visible light-promoted coupling reactions.

In the context of biological activity, specific substitutions can dramatically alter efficacy. Studies on anticholinesterase agents have demonstrated that the position of a methyl group is critical; a methyl substituent at the R4 position of the imidazo[1,2-a]pyridine ring resulted in the highest AChE inhibition activity, whereas a methyl group at the R2 position had a negative impact on activity. In a different context, the introduction of methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups has been shown to significantly improve the antiproliferative activity of certain pyridine derivatives. The photophysical properties of these compounds are also heavily influenced by substituents, with groups like methyl, chloro, and methoxy causing significant shifts in fluorescence emission, which is crucial for applications in sensor technology.

The following table summarizes findings on how different substituents at various positions on the imidazo[1,2-a]pyridine ring impact its inhibitory effect on Acetylcholinesterase (AChE).

Compound SeriesSubstituent PositionSubstituentImpact on AChE InhibitionReference IC50 (µM)
2hR4MethylHighest Inhibition79
2fUnsubstituted RingModerate Inhibition208
2iR2Not SpecifiedLower Inhibition253
2cR3MethylLower Inhibition270
2gR2MethylLower Inhibition288
2bR2MethylLowest Inhibition657

Stereochemical Considerations in Imidazo[1,2-a]pyridine Derivatives

While the imidazo[1,2-a]pyridine scaffold itself is planar, the introduction of substituents can create stereogenic centers, leading to different stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms is a critical factor in medicinal chemistry, as biological systems, such as enzymes and receptors, are chiral and often exhibit stereospecific interactions. Consequently, different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic profiles.

The catalytic asymmetric synthesis of imidazo[1,2-a]pyridine structures, while historically underexplored, is an area of growing importance. nih.gov Recent advancements have focused on methods for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. researchgate.net Atropisomers are stereoisomers resulting from hindered rotation around a single bond. researchgate.net

One successful approach involves an asymmetric multicomponent reaction, the Groebke-Blackburn-Bienaymé (GBB) reaction, utilizing a chiral phosphoric acid catalyst. researchgate.net This method allows for the synthesis of a wide range of imidazo[1,2-a]pyridine atropisomers with high yields and excellent enantioselectivities. researchgate.net Control experiments in these syntheses have highlighted that factors like remote hydrogen bonding donors on the substrates play a pivotal role in achieving high stereoselectivity. researchgate.net The ability to produce enantiomerically pure products is significant, as it allows for the investigation of the specific biological activities of individual stereoisomers, leading to the development of more potent and selective therapeutic agents. nih.gov

Importance of Amide Linkers in Carboxamide Derivatives

In the development of potent biological agents based on the imidazo[1,2-a]pyridine scaffold, the incorporation of an amide linker at the C3 position to form imidazo[1,2-a]pyridine-3-carboxamides has proven to be a particularly fruitful strategy. This structural feature is considered critical for the activity of certain classes of these compounds, especially those developed as antitubercular agents. nih.gov

The amide linker, in conjunction with the core imidazo[1,2-a]pyridine structure, is crucial for activity against Mycobacterium tuberculosis. nih.gov Structure-activity relationship studies have revealed that the biological activity and pharmacokinetic profile of these derivatives are improved by the lipophilicity and linearity of the amine part of the amide. nih.gov These carboxamides are readily synthesized through established methods such as EDC-mediated coupling reactions. nih.gov

A focused set of these antitubercular agents demonstrated high potency, with several compounds showing minimum inhibitory concentrations (MIC) in the low nanomolar range against replicating M. tuberculosis. nih.gov The success of this class of compounds underscores that readily synthesized imidazo[1,2-a]pyridine-3-carboxamides represent an exciting and promising class of potent, selective anti-TB agents that merit further development. nih.gov

The table below illustrates the anti-tubercular activity of various imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, highlighting the high potency achieved with this structural motif.

CompoundDescriptionMIC (µM) vs. Mtb H37Rv
9Carboxamide Analogue≤0.006
12Carboxamide Analogue≤0.006
16Carboxamide Analogue≤0.006
17Carboxamide Analogue≤0.006
18Carboxamide Analogue≤0.006
7Polar Carboxamide0.4
8Polar Carboxamide0.9
6Sulfonamide Analogue>20
10Aniline Derivative>20

Influence of Halogenation and Alkyl Substituents on Molecular Behavior

The introduction of halogen atoms and alkyl groups onto the imidazo[1,2-a]pyridine scaffold profoundly alters its physicochemical properties and, consequently, its molecular behavior and biological activity. Halogens, such as chlorine and bromine, are electron-withdrawing and can participate in halogen bonding, while alkyl groups, like methyl and ethyl, are electron-donating and increase lipophilicity.

The specific impact of these substituents is highly dependent on their position. For example, in antitubercular agents, a chloro substituent at the C-7 position was found to enhance activity. nih.gov However, in another study, the substitution of a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core was observed to diminish activity by five-fold in a different series of compounds. nih.gov This highlights the nuanced and context-dependent role of these substituents.

In the study of cholinesterase inhibitors, an electron-withdrawing chloro substituent was found to be important for butyrylcholinesterase (BChE) inhibition. mdpi.com Conversely, a methyl substituent at the R2 position of the ring had a negative impact on the same activity. mdpi.com The introduction of fluoroalkyl groups is another strategy used to significantly alter the physicochemical and biological properties of these heterocyclic frameworks. mdpi.com

The chemical reactivity of the scaffold is also affected. The presence of a halogen group on the pyridine ring is generally well-tolerated in various synthetic transformations. mdpi.com Furthermore, efficient methods have been developed for the regioselective C-H halogenation of imidazo[1,2-a]pyridines, allowing for the precise installation of chloro or bromo groups, which can then be used in further functionalization reactions like Suzuki-Miyaura cross-couplings. acs.org

The following table compares the effects of chloro and methyl substituents at the C7 position on antitubercular activity.

CompoundC7 SubstituentRelative Activity (Anti-TB)Reference MIC (µM)
15MethylHigher Potency0.004
18ChloroLower Potency (5-fold)0.02

Future Research Directions and Advanced Applications in Chemical Science

Development of Novel and Sustainable Synthetic Routes and Methodologies

While traditional syntheses of imidazo[1,2-a]pyridines are well-established, future efforts will likely focus on developing more sustainable and efficient routes to 7-Chloro-2-ethylimidazo[1,2-a]pyridine and its derivatives. A key area of development is the application of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.comrsc.org These one-pot processes offer significant advantages by combining multiple starting materials in a single step, which increases efficiency, reduces waste, and simplifies purification. mdpi.com Adapting the GBBR for the synthesis of this compound could provide rapid access to a library of structurally diverse analogues.

Furthermore, the development of metal-free and catalyst-free synthetic protocols represents another significant stride towards sustainability. acs.org Recent studies have demonstrated successful imidazo[1,2-a]pyridine (B132010) synthesis by condensing 2-aminopyridines with various substrates under catalyst-free conditions, often employing greener solvents like water or utilizing techniques such as ultrasound irradiation. organic-chemistry.org Applying these eco-friendly techniques to the synthesis of this compound could substantially reduce the environmental impact of its production.

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Groebke–Blackburn–Bienaymé Multicomponent reaction (3 components)Rapid library generation, high atom economy, structural diversity. mdpi.commdpi.com
Metal-Free Synthesis Avoids transition metal catalystsReduced cost, lower toxicity, simplified purification. acs.org
Ultrasound-Assisted Synthesis Uses sonication in green solventsMild conditions, faster reaction times, environmentally friendly. organic-chemistry.org

Exploration of New Chemical Reactivity Patterns for Functionalization

The functionalization of the imidazo[1,2-a]pyridine core is crucial for tuning its properties. The C3 position is a well-known site for electrophilic substitution, but future research will delve into more complex and selective reactivity patterns for the this compound scaffold. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, enabling the introduction of a wide array of functional groups under mild conditions. mdpi.com

Exploring reactions such as C3-fluoroalkylation, -sulfonylation, and -aminoalkylation on the this compound core could yield novel analogues with unique electronic and biological properties. mdpi.comnih.gov The interplay between the electron-withdrawing chloro group at C7 and the electron-donating ethyl group at C2 may lead to unique regioselectivity and reactivity that differs from other substituted imidazo[1,2-a]pyridines. A deeper understanding of these patterns is essential for the rational design of new functional molecules. The stability of the imidazo[1,2-a]pyridine ring makes it somewhat resistant to electrophilic substitution, but the introduction of various functional groups can modulate this reactivity. researchgate.net

Integration with Advanced Synthesis Techniques (e.g., Flow Chemistry, Automated Synthesis)

To accelerate the discovery and optimization of derivatives, advanced synthesis techniques are being integrated into chemical workflows. Flow chemistry, in particular, offers significant advantages over traditional batch processing for the synthesis of imidazo[1,2-a]pyridines. nih.gov Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to higher reproducibility and yields. uc.pt This technology also enhances safety when dealing with hazardous intermediates and allows for easier scalability. nih.govresearchgate.net

Advanced Computational Design and Virtual Screening of Novel Analogues

Computational chemistry is an indispensable tool for modern chemical research. Future investigations will heavily rely on advanced computational design and virtual screening to guide the synthesis of novel this compound analogues. nih.gov Molecular docking studies, for instance, can predict the binding modes and affinities of designed compounds with specific biological targets, such as proteins or enzymes, thereby prioritizing the synthesis of candidates with the highest potential. rsc.orgnih.govresearchgate.net

Virtual screening of large compound libraries, including proprietary collections from pharmaceutical companies, can rapidly identify new chemotypes based on the this compound scaffold. nih.govresearchgate.net Furthermore, Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and photophysical properties of novel analogues before their synthesis, saving significant time and resources. scirp.org These in silico methods allow for a more rational, hypothesis-driven approach to designing molecules with tailored properties.

Functional Materials Science Applications of Imidazo[1,2-a]pyridines

Beyond their established roles in medicine, imidazo[1,2-a]pyridines are gaining attention as versatile components in functional materials. mdpi.commdpi.com Their rigid, π-conjugated bicyclic structure imparts favorable photophysical and electronic properties that can be exploited in materials science. ijrpr.com

The imidazo[1,2-a]pyridine core is inherently fluorescent, with emission properties that are highly sensitive to the nature and position of substituents. ijrpr.com The presence of an electron-withdrawing group (7-chloro) and an electron-donating group (2-ethyl) on the this compound skeleton is expected to create a push-pull system, which could lead to interesting photophysical behaviors, such as strong intramolecular charge transfer (ICT) character in the excited state.

Future research will focus on characterizing the absorption, emission, and quantum yield of this compound and its derivatives in various solvents to understand their potential as fluorescent probes. The table below summarizes the photophysical properties of related bis-Imidazo[1,2-a]pyridine fluorophores, illustrating how substituent changes can tune emission wavelengths from the near-UV to the deep-blue region. nih.gov This highlights the potential for developing novel probes based on the 7-chloro-2-ethyl scaffold for applications in biological imaging and chemical sensing. nih.gov

CompoundAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Quantum Yield (Φ)
4a 3523900.38
4b 3203820.31
4c 3584330.51
5a 3523920.28
5b 3213830.17
5c 3574280.44
Data from a study on V-shaped bis-Imidazo[1,2-a]pyridine fluorophores, demonstrating the tunability of photophysical properties. nih.gov

The unique electronic properties of the imidazo[1,2-a]pyridine scaffold make it an attractive candidate for use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). mdpi.com Imidazo[1,2-a]pyridine can function as an electron-accepting unit in the design of bipolar host materials or fluorescent emitters. nih.gov These materials are particularly sought after for producing highly efficient deep-blue emission, which remains a significant challenge in OLED technology. nih.govresearchgate.net

Future work could involve incorporating the this compound moiety into larger molecular architectures designed for OLED applications. By pairing it with suitable electron-donating units, it may be possible to create novel emitters with high quantum yields and excellent thermal stability. Research on related compounds has demonstrated the potential of this scaffold to achieve impressive device performance, including high external quantum efficiencies (EQEs) and deep-blue color coordinates, as shown in the table below. nih.gov Investigating this compound in this context could lead to the next generation of materials for displays and solid-state lighting.

Device ConfigurationMax EQE (%)Brightness (cd m⁻²)CIE Coordinates (x, y)
Non-doped IP-PPI4.8510000(0.153, 0.097)
Non-doped IP-DPPI4.7410000(0.154, 0.114)
20 wt% IP-DPPI doped6.13>1000(0.153, 0.078)
Performance data for deep-blue OLEDs using imidazo[1,2-a]pyridine-based emitters. nih.gov

Q & A

Q. What are the established synthetic routes for 7-Chloro-2-ethylimidazo[1,2-a]pyridine, and how can intermediates be characterized?

The synthesis typically involves cyclocondensation reactions between substituted aminopyridines and α-halocarbonyl compounds. For example, 7-chloroimidazo[1,2-a]pyridine derivatives are synthesized via reactions of 2-amino-5-chloropyridine with α-chloroketones under reflux in polar aprotic solvents like DMF or DMSO . Key intermediates can be characterized using:

  • 1H/13C NMR spectroscopy to confirm regioselectivity and substitution patterns (e.g., δ 9.04 ppm for pyridine protons in 7-chloro analogs) .
  • HRMS (High-Resolution Mass Spectrometry) to validate molecular ion peaks and isotopic patterns .
  • Melting point analysis to assess purity (e.g., 215–217°C for structurally related compounds) .

Q. How can the purity and stability of this compound be optimized during synthesis?

  • Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure fractions and minimize byproducts .
  • Employ low-temperature recrystallization in ethanol or methanol to enhance crystalline stability .
  • Monitor degradation via HPLC-UV with C18 columns (e.g., 0.1% TFA in water/acetonitrile mobile phase) to detect hydrolytic or oxidative decomposition .

Advanced Research Questions

Q. How can structural modifications at the 2-ethyl and 7-chloro positions influence pharmacological activity?

  • 2-ethyl substitution : Enhances lipophilicity, potentially improving blood-brain barrier penetration for neuroactive agents. Compare logP values (calculated via ChemDraw or experimental shake-flask methods) to correlate with bioavailability .
  • 7-chloro substitution : May modulate binding to targets like GABA receptors or kinases. Use docking simulations (AutoDock Vina) to predict interactions with active sites, validated by in vitro assays (e.g., IC50 determination via fluorescence polarization) .
  • Case study : Analogous imidazo[1,2-a]pyrimidines with chloro substituents show anxiolytic activity via GABA-A receptor modulation .

Q. What experimental strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .
  • Crystallographic analysis : Resolve binding ambiguities via X-ray structures (e.g., CCDC 1426925 for related analogs) to confirm target engagement .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Solvent screening : Replace DMF with biodegradable alternatives like cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Catalyst optimization : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield and reduce reaction time .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Methodological Challenges

Q. What analytical techniques are critical for distinguishing regioisomers in imidazo[1,2-a]pyridine synthesis?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in congested aromatic regions .
  • X-ray crystallography : Definitive structural assignment (e.g., distinguishing C-3 vs. C-2 substitution) .
  • Isotopic labeling : Use 15N-labeled precursors to track nitrogen incorporation in heterocyclic rings .

Q. How can computational tools guide the design of novel this compound analogs?

  • QSAR modeling : Train models on datasets of imidazo[1,2-a]pyridine bioactivity to predict optimal substituents .
  • DFT calculations : Evaluate electron distribution at the 7-chloro position to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • ADMET prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic liabilities early in design .

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